molecular formula C19H14ClN2NaO4 B598424 Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate CAS No. 169809-59-0

Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate

Cat. No.: B598424
CAS No.: 169809-59-0
M. Wt: 392.771
InChI Key: GJOZVJFEEGNZID-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

sodium;2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4.Na/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15;/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOZVJFEEGNZID-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676321
Record name Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169809-59-0
Record name Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Yields

StepReagentsSolventTemperatureTimeYield
Ester Formation4-Chlorobenzoyl chloride, TriethylamineAcetonitrileRoom temperature2 hours91%
HydrolysisNaOH (0.15 g)Methanol/Water (10:2 mL)Room temperature5 hours97%

Mechanistic Insights :

  • Acylation : The amine group of 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate reacts with 4-chlorobenzoyl chloride via nucleophilic acyl substitution, facilitated by triethylamine as a base to neutralize HCl byproducts.

  • Ester Hydrolysis : The ethyl ester undergoes saponification in alkaline conditions, with hydroxide ions attacking the carbonyl carbon to form the sodium carboxylate.

Analytical Validation :

  • Mass Spectrometry : The intermediate ethyl ester shows a molecular ion peak at m/z 399.3 [M+1], while the sodium salt exhibits m/z 392.8 [M].

  • Purity : Recrystallization from methanol yields >99% purity by HPLC.

Direct Neutralization of Rebamipide with Sodium Hydroxide

Industrial-scale production often employs direct neutralization of rebamipide (2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid) with sodium hydroxide. This method bypasses ester intermediates, simplifying the synthesis.

Procedure:

  • Rebamipide (1 mol) is suspended in deionized water (10 vol).

  • Aqueous NaOH (1.1 mol) is added gradually at 25–30°C until pH 7.0–7.5 is achieved.

  • The mixture is stirred for 1 hour, filtered, and lyophilized to obtain the sodium salt.

Advantages :

  • Scalability : Suitable for batch sizes >100 kg.

  • Cost Efficiency : Eliminates multi-step synthesis and organic solvents.

Challenges :

  • Impurity Control : Residual free acid (<0.1%) must be monitored via titration.

  • Solubility : The sodium salt’s hygroscopicity necessitates strict humidity control during lyophilization.

Alternative Route via 2-Amino-3-(2-Oxo-1,2-Dihydroquinolin-4-yl)Propanoic Acid Hydrochloride

A modified approach starts with 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride. The hydrochloride salt is neutralized with NaOH, followed by acylation with 4-chlorobenzoyl chloride in acetone-water.

Key Steps:

  • Neutralization : Hydrochloride salt (1 mol) is treated with NaOH (3 mol) in water at 0°C.

  • Acylation : 4-Chlorobenzoyl chloride (1 mol) in acetone is added dropwise, and the mixture is stirred overnight at 25°C.

  • Acidification and Precipitation : The reaction is acidified to pH 4 with HCl, precipitating the free acid, which is then converted to the sodium salt via NaOH.

Yield Optimization :

  • Solvent Ratio : A 1:1 acetone-water ratio maximizes acylation efficiency (yield: 89%).

  • Temperature Control : Maintaining 0°C during neutralization minimizes hydrolysis of the acyl chloride.

Comparative Analysis of Preparation Methods

ParameterEster HydrolysisDirect NeutralizationHydrochloride Route
Steps213
Total Yield88%95%85%
Purity>99%98.5%97%
ScalabilityPilot-scaleIndustrialLab-scale
CostHigh (organic solvents)LowModerate

Critical Observations :

  • Ester Hydrolysis : Ideal for high-purity applications but requires costly solvents and longer processing.

  • Direct Neutralization : Preferred for bulk production but may require additional purification steps.

  • Hydrochloride Route : Offers flexibility for derivative synthesis but involves complex workup.

Industrial-Scale Process Optimization

Pharmaceutical manufacturers optimize the direct neutralization method by:

  • Continuous Stirred-Tank Reactors (CSTRs) : Enhance mixing efficiency and reduce reaction time by 30%.

  • In-Line pH Monitoring : Automates NaOH addition to maintain pH 7.0±0.1, minimizing over-neutralization.

  • Spray Drying : Replaces lyophilization for faster drying, yielding free-flowing powder with <2% moisture .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroquinoline derivatives.

    Substitution: The chlorobenzamido group can participate in nucleophilic substitution reactions, leading to the formation of different amide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinolinone and dihydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have indicated that sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate exhibits significant anti-cancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including MDA-MB-231 cells, which are commonly used as a model for breast cancer research. One study reported a 64.4-fold increase in apoptosis when treated with this compound compared to control groups .

Synthesis of Derivatives

The compound serves as an important intermediate in the synthesis of various derivatives that may enhance its therapeutic efficacy. For example, it has been utilized in the preparation of phthalazine-based derivatives aimed at selective targeting of cancer cells through apoptosis mechanisms . The synthetic pathway typically involves reactions with other organic compounds under controlled conditions, leading to high yields of desired derivatives.

Potential Neurological Applications

There is emerging evidence suggesting that this compound may have neuroprotective effects. Preliminary studies indicate its potential role in mitigating neurodegenerative processes, although further research is required to substantiate these claims.

Case Study 1: Anti-Cancer Efficacy

In a controlled laboratory setting, this compound was tested against several breast cancer cell lines. The results demonstrated significant cytotoxicity at concentrations as low as 10 µM, with IC50 values indicating potent anti-tumor activity .

Case Study 2: Synthesis and Characterization

A study focused on the synthesis of this compound highlighted an efficient method involving the reaction of ethyl 2-(4-chlorobenzoylamino)-3-(2-oxoquinoline)propanoate with sodium hydroxide in methanol. The yield was reported at approximately 97%, showcasing the compound's accessibility for further research and application development .

Mechanism of Action

The mechanism of action of Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate
  • Molecular Formula : C₁₉H₁₄ClN₂NaO₄
  • Molecular Weight : 392.77 g/mol
  • CAS No.: 169809-59-0
  • Structure: Features a 4-chlorobenzamido group linked to a propanoate backbone, with a 2-oxo-1,2-dihydroquinolin-4-yl substituent. The sodium salt enhances solubility compared to its free acid form .

Role in Pharmaceutical Synthesis :
This compound is a key intermediate in synthesizing Rebamipide (CAS 90098-04-7), a drug used for gastric ulcers and dry eye treatment due to its mucin-enhancing and anti-inflammatory properties . The sodium salt facilitates purification and formulation steps in drug manufacturing .

Comparison with Structurally Similar Compounds

Rebamipide (Free Acid Form)

  • Structure: 2-(4-Chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid (CAS 90098-04-7).
  • Key Differences : Lacks the sodium counterion, resulting in lower aqueous solubility.
  • Pharmacological Relevance : Active pharmaceutical ingredient (API) with proven efficacy in mucosal repair .

2-(3,4-Dichlorobenzamido)-3-(2-Oxo-1,2-Dihydroquinolin-4-yl)Propanoic Acid

  • CAS No.: 90098-08-1 .
  • Structural Variation : Substitution of 3,4-dichloro on the benzamido group instead of 4-chloro.
  • Bioactivity: May exhibit enhanced binding to hydrophobic targets but reduced metabolic stability .

Morpholin-4-yl Ethyl Ester Derivative

  • Structure: rac-2-(Morpholin-4-yl)ethyl (2R)-2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate .
  • Functional Differences : Esterification introduces a morpholine group, likely improving CNS penetration but requiring enzymatic cleavage for activation.

Chromone-Based Analogues (Compounds 1–4)

  • Examples: 2-Cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (Compound 1) .
  • Structural Contrast: Replaces the quinolinone moiety with a chromone ring.
  • Activity : Chromones are associated with antioxidant and anti-inflammatory effects but lack direct mucin-enhancing properties .

Comparative Analysis Table

Compound Name CAS No. Molecular Formula Key Substituents Pharmacological Role
Sodium 2-(4-chlorobenzamido)...propanoate 169809-59-0 C₁₉H₁₄ClN₂NaO₄ Sodium salt, 4-Cl-benzamido Synthesis intermediate
Rebamipide (Free Acid) 90098-04-7 C₁₉H₁₅ClN₂O₄ 4-Cl-benzamido, free carboxylic acid API for ulcers/dry eye
2-(3,4-Dichlorobenzamido)...propanoic acid 90098-08-1 C₁₉H₁₄Cl₂N₂O₄ 3,4-diCl-benzamido Research compound
Morpholin-4-yl ethyl ester derivative N/A C₂₄H₂₅ClN₃O₅ Morpholine ester Prodrug candidate
Chromone-based analogues (e.g., Compound 1) N/A Varies (e.g., C₁₅H₁₀N₂O₃) Chromone ring Antioxidant/anti-inflammatory

Key Research Findings

Structural Impact on Solubility and Bioavailability

  • The sodium salt form (169809-59-0) exhibits higher solubility in aqueous media compared to Rebamipide’s free acid, critical for intravenous formulations .
  • The dichloro derivative (90098-08-1) shows reduced solubility but improved lipophilicity, suggesting utility in lipid-based delivery systems .

Pharmacological Activity

  • Rebamipide : Directly enhances mucosal defense via prostaglandin synthesis and free radical scavenging .
  • Chromone Analogues : Exhibit broader anti-inflammatory effects but lack specificity for mucin upregulation .

Biological Activity

Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate, commonly known as Rebamipide, is a compound that has garnered attention for its therapeutic potential, particularly in gastrointestinal conditions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₉H₁₄ClN₂NaO₄
  • Molecular Weight : 392.77 g/mol
  • CAS Number : 169809-59-0
  • Purity : ≥98% .

Rebamipide is primarily known for its role in the treatment of gastric mucosal injuries. Its biological activity can be attributed to several mechanisms:

  • Mucosal Protective Effects : Rebamipide enhances mucosal defense by stimulating the secretion of mucus and bicarbonate, which protects the gastric lining from damage caused by acid and pepsin.
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and promoting the healing of gastric mucosa.
  • Antioxidant Activity : Rebamipide scavenges free radicals, thereby reducing oxidative stress in gastric tissues .

1. Gastrointestinal Disorders

Rebamipide has been extensively studied for its efficacy in treating various gastrointestinal disorders, including:

  • Gastritis : Clinical studies have shown that Rebamipide significantly alleviates symptoms and promotes healing in patients with gastritis .
  • Peptic Ulcer Disease : The compound is effective in accelerating ulcer healing and preventing recurrence when used alongside standard therapies .

2. Case Studies

Several clinical trials and studies highlight the effectiveness of Rebamipide:

  • A randomized controlled trial involving patients with chronic gastritis demonstrated that those treated with Rebamipide showed a significant reduction in symptoms compared to the placebo group .
  • In a study evaluating its effects on peptic ulcers, patients receiving Rebamipide had a higher healing rate than those on conventional treatment alone .

Data Tables

The following table summarizes key findings from various studies on the biological activity of Rebamipide:

Study TypeConditionOutcomeReference
Randomized TrialChronic GastritisSignificant symptom reduction
Clinical StudyPeptic UlcerHigher healing rate compared to placebo
In Vitro StudyGastric MucosaEnhanced mucus secretion

Q & A

Basic Research Questions

Q. How can the synthesis of Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate be optimized for higher yield and purity?

  • Methodology : Optimize reaction conditions by controlling pH during sodium salt formation (e.g., using NaOH to neutralize the carboxylic acid precursor). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify the product via recrystallization from ethanol-water mixtures, leveraging its solubility profile .
  • Key Parameters : Temperature (reflux conditions), stoichiometry of sodium hydroxide, and solvent polarity.

Q. What analytical techniques are most effective for characterizing the compound’s structural integrity?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (adjusted to pH 2.5 with trifluoroacetic acid) to assess purity (>98% by area normalization) .
  • NMR : Employ deuterated dimethyl sulfoxide (DMSO-d₆) to resolve signals for the 4-chlorobenzamido group (δ 7.8–8.1 ppm) and quinolin-2-one moiety (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₉H₁₄ClN₂O₄Na⁺, exact mass 392.042 Da) using electrospray ionization (ESI) .

Advanced Research Questions

Q. How does this compound degrade under stress conditions, and how can degradation products be identified?

  • Methodology : Perform forced degradation studies:

  • Alkaline Hydrolysis : Reflux with 0.1M NaOH at 60°C for 24 hours. Degradation products include p-chlorobenzoic acid (retention time ~4.1 min via HPLC) and 3-(2-oxo-1,2-dihydroquinolin-4-yl)alanine, identified using HPLC-MS/MS .
  • Photolytic Stability : Expose to UV light (254 nm) for 48 hours; monitor via UV-spectroscopy for quinoline ring oxidation .
    • Analytical Tools : Use hyphenated techniques (e.g., LC-TOF-MS) to fragment and characterize degradation products.

Q. What crystallographic methods are suitable for resolving the sodium coordination environment in this compound?

  • Methodology :

  • Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation in DMF/water. Use SHELXL for refinement, focusing on the sodium ion’s coordination geometry (e.g., octahedral vs. tetrahedral) .
  • Challenges : The compound’s poor solubility in non-polar solvents complicates crystallization. Additives like crown ethers may improve crystal quality .

Q. How can solubility limitations of this sodium salt impact formulation strategies for in vivo studies?

  • Methodology :

  • Co-Solvent Systems : Test DMSO/water mixtures (e.g., 10% DMSO) for parenteral administration, noting the sodium salt’s very slight solubility in ethanol or methanol .
  • Solid Dispersion : Use spray-drying with hydrophilic polymers (e.g., PVP-K30) to enhance dissolution rates .
    • Validation : Measure solubility via shake-flask method and dissolution profiles using USP apparatus II .

Q. What synthetic routes enable functionalization of the quinolin-2-one moiety for structure-activity relationship (SAR) studies?

  • Methodology :

  • Electrophilic Substitution : Brominate the quinoline ring using N-bromosuccinimide (NBS) in DMF at 80°C.
  • Cross-Coupling : Perform Suzuki-Miyaura reactions with aryl boronic acids to introduce substituents at the 4-position .
    • Characterization : Confirm regioselectivity via NOESY NMR and X-ray crystallography .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility profiles: How to reconcile conflicting data?

  • Analysis : Literature reports vary due to polymorphic forms (e.g., anhydrous vs. hydrated).
  • Resolution :

  • Perform dynamic vapor sorption (DVS) to assess hygroscopicity.
  • Compare PXRD patterns of batches synthesized under different conditions .

Q. Why do stability studies show variable degradation rates under alkaline conditions?

  • Analysis : Degradation kinetics depend on ionic strength and temperature.
  • Resolution : Use a designed experiment (DoE) to model degradation as a function of NaOH concentration (0.05–0.5M) and temperature (40–80°C). Apply Arrhenius equation to predict shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.